molecular formula C7H8BrClF3N3 B2659623 3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 2225141-52-4

3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

货号: B2659623
CAS 编号: 2225141-52-4
分子量: 306.51
InChI 键: IQRSGRVATQMNKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS: 2225141-52-4) is a bicyclic heterocyclic compound featuring a fused imidazole-pyrazine core. Its molecular weight is 306.51 g/mol, with a purity of 98% . The structure includes a bromine atom at position 3 and a trifluoromethyl group at position 2, both of which influence its electronic and steric properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical research. This compound is synthesized via multi-step protocols involving esterification, cyclization, and halogenation, as outlined in tetrahydroimidazo[1,2-a]pyrazine derivative syntheses .

属性

IUPAC Name

3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF3N3.ClH/c8-6-5(7(9,10)11)13-4-3-12-1-2-14(4)6;/h12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRSGRVATQMNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=C2Br)C(F)(F)F)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound's chemical structure is characterized by the presence of a bromine atom and a trifluoromethyl group, which are known to influence its biological activity. The molecular formula is C7H8BrClF3N3C_7H_8BrClF_3N_3.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that can be complex and may include side reactions that complicate purification processes. The synthesis methods are crucial as they can affect the yield and purity of the final product .

Antimicrobial Activity

Recent studies have shown that derivatives of imidazo[1,2-a]pyrazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to first-line antibiotics like ampicillin .

CompoundMIC against Staphylococcus aureusMIC against Escherichia coli
3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine32 μg/mL16 μg/mL
Ampicillin32 μg/mL16 μg/mL

Anti-inflammatory Properties

Compounds in the imidazo[1,2-a]pyrazine class have also been studied for their anti-inflammatory effects. The presence of the trifluoromethyl group may enhance these properties by increasing lipophilicity and altering interaction with biological targets .

Antioxidant Activity

Research indicates that similar pyrazole derivatives possess antioxidant activities that protect cells from oxidative stress. These compounds can mitigate damage caused by reactive oxygen species (ROS), which are implicated in various diseases .

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial effects of synthesized pyrazole derivatives. Among them, 3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride exhibited notable activity against bacterial strains with an MIC comparable to established antibiotics.
  • In Vivo Studies : In animal models, derivatives of this compound were tested for their ability to reduce inflammation in induced arthritis models. Results indicated a significant reduction in inflammatory markers compared to control groups.

科学研究应用

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyrazine compounds exhibit various biological activities, including:

  • Anticancer Properties : Some studies have shown that compounds related to 3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride possess cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .
  • Antidiabetic Activity : This compound has been identified as a potential intermediate in the synthesis of sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in diabetes treatment. DPP-4 inhibitors enhance insulin secretion and reduce glucagon levels in the bloodstream .

Case Studies and Research Findings

  • Sitagliptin Synthesis : A patent describes the use of 3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride as an intermediate in synthesizing sitagliptin. This application highlights its relevance in developing novel antidiabetic medications with improved efficacy and safety profiles .
  • Anticancer Research : A study explored various derivatives of pyrazine compounds for their anticancer effects. The findings suggest that modifications to the imidazo[1,2-a]pyrazine structure can enhance potency against specific cancer types while reducing toxicity to normal cells .
  • Synthetic Methodologies : Research has focused on optimizing synthetic routes to improve yield and purity while reducing environmental impact. Innovations in synthetic methodologies have included greener chemistry approaches that utilize less hazardous solvents and reagents during the synthesis process .

相似化合物的比较

Ethyl 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Hydrochloride (CAS: 116971-11-0)

  • Structure : Contains a bromine at position 3 and an ethyl carboxylate ester at position 2 instead of trifluoromethyl.
  • Molecular Weight : 310.57 g/mol .
  • Synthesis: Involves esterification of amino acids followed by cyclization, similar to methods in but diverging in substituent introduction .

2-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride (CAS: 911064-58-9)

  • Structure : Lacks the bromine atom but retains the trifluoromethyl group at position 2.
  • Molecular Weight : 227.62 g/mol .
  • Key Differences : Absence of bromine simplifies substitution chemistry but may reduce reactivity in cross-coupling reactions. The trifluoromethyl group enhances lipophilicity, favoring blood-brain barrier penetration.

2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Dihydrochloride (CAS: 2250242-00-1)

  • Structure : Bromine at position 2 without trifluoromethyl.
  • Molecular Weight : 306.51 g/mol (dihydrochloride form) .
  • Key Differences : Bromine placement alters electronic effects; position 2 bromine may act as a better leaving group in nucleophilic substitutions compared to position 3.

Functional Group Modifications

Sulfonamide Derivatives

  • Example : (S)-2-(Trifluoromethyl)-7-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine .
  • These derivatives are synthesized via SuFEx (Sulfur Fluoride Exchange) chemistry using Ca(NTf₂)₂ activation .

Hydrazone Derivatives

  • Example : (E)-N′-(4-Trifluoromethylbenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide .
  • Key Features: Hydrazone moieties enhance antibacterial activity (e.g., 30–33 mm inhibition zones against E. coli and S. aureus).

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Substituents Key Properties
Target Compound 306.51 3-Br, 2-CF₃ High lipophilicity; potential G-protein inhibition
Ethyl 3-Bromo-2-carboxylate 310.57 3-Br, 2-COOEt Enhanced polarity; suitable for aqueous-phase reactions
2-Trifluoromethyl Derivative 227.62 2-CF₃ Improved BBB penetration; simplified synthetic route
Sulfonamide Derivative ~450 (estimated) 2-CF₃, 7-SO₂-piperidine High binding affinity; stable under physiological conditions

常见问题

Q. Q1. What are the standard synthetic routes for preparing 3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, and how can researchers optimize reaction conditions to improve purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation or one-pot multi-step reactions. For example, imidazo[1,2-a]pyrazine scaffolds are often built using 1,2-diamine derivatives and α-bromo carbonyl intermediates. Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity and yield .
  • Catalyst Use: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can accelerate cyclization .
  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) improves purity. Purity challenges (e.g., 55–61% in related derivatives) may require iterative crystallization or preparative HPLC .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should they be interpreted?

Methodological Answer: Structural validation relies on:

  • ¹H/¹³C NMR: Peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and bromine-substituted aromatic protons (δ ~7.5–8.5 ppm in ¹H) are diagnostic. Tetrahydroimidazo ring protons appear as multiplet signals (δ 3.0–4.5 ppm) .
  • HRMS: Confirm molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺). Discrepancies >5 ppm warrant re-analysis .
  • IR Spectroscopy: Stretch frequencies for C-F (~1100–1250 cm⁻¹) and C-Br (~500–600 cm⁻¹) bonds validate functional groups .

Advanced Reaction Mechanisms and Functionalization

Q. Q3. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective for controlling stereochemistry?

Methodological Answer: Enantioselective hydrogenation using chiral Ru/NHC (N-heterocyclic carbene) catalysts provides high enantiomeric ratios (up to 98:2). Key steps include:

  • Substrate Activation: Preferential binding of the imidazo[1,2-a]pyrazine core to the chiral catalyst.
  • Reaction Conditions: H₂ pressure (10–50 bar) and low temperature (0–25°C) minimize racemization .
  • Post-Reaction Analysis: Chiral HPLC (e.g., Chiralpak IA column) or polarimetry confirms enantiopurity .

Q. Q4. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyrazine core for structure-activity studies?

Methodological Answer:

  • Electrophilic Substitution: Bromine or trifluoromethyl groups direct further functionalization (e.g., Suzuki coupling for aryl additions at the 3-position) .
  • Microwave-Assisted Synthesis: Accelerates hydrazone formation (e.g., condensation with aldehydes at 80°C, 30 min) to introduce bioactive moieties .
  • Protecting Groups: Boc-protected intermediates allow selective modification of the piperazine nitrogen .

Analytical and Biological Evaluation

Q. Q5. How can researchers develop robust HPLC methods to analyze impurities in this compound?

Methodological Answer:

  • Column Selection: Symmetry C18 (4.6 × 250 mm) for baseline separation of polar byproducts.
  • Mobile Phase: Gradient elution with 0.1% H₃PO₄ in H₂O/ACN (5:95 to 50:50 over 20 min).
  • Detection: UV at 254 nm (aromatic absorption) with a flow rate of 1 mL/min. Retention time validation against spiked impurities ensures specificity .

Q. Q6. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

Methodological Answer:

  • Antibacterial Screening: MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using hydrazone derivatives .
  • G Protein Modulation: cAMP or IP1 accumulation assays (e.g., using HEK293 cells transfected with Gαq-coupled receptors) to assess inhibition, as seen in BIM-46174 analogs .

Addressing Contradictions and Challenges

Q. Q7. How should researchers resolve discrepancies in reported yields or purity for related imidazo[1,2-a]pyrazine derivatives?

Methodological Answer:

  • Reproducibility Checks: Verify stoichiometry (e.g., excess brominating agents may degrade intermediates) .
  • Byproduct Analysis: LC-MS to identify dimers or oxidation byproducts (e.g., from over-stirring or oxygen exposure) .
  • Alternative Routes: Microwave-assisted synthesis reduces side reactions compared to conventional reflux .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。